3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-5-1-2-6-13(12)21(19,20)16-9-3-4-11(10-16)7-8-14(17)18/h1-2,5-6,11H,3-4,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRPPYMPSAPZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidyl Intermediate: The piperidyl group is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate with propanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine compounds, including 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid, may exhibit antidepressant effects. A study highlighted the role of such compounds in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory potential. Sulfonamide derivatives are known to inhibit various inflammatory mediators, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Experimental models have shown promising results in reducing inflammation markers when treated with similar compounds .
Neurological Disorders
There is ongoing research into the use of this compound in treating neurological disorders such as Alzheimer's disease. Its ability to penetrate the blood-brain barrier and interact with specific receptors may provide therapeutic benefits in neuroprotection and cognitive enhancement .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:
- Formation of the Piperidine Ring : Starting from simple amines, the piperidine structure is formed through cyclization.
- Sulfonylation : The introduction of the fluorobenzenesulfonyl group is achieved via sulfonyl chloride reactions.
- Carboxylic Acid Functionalization : The propanoic acid moiety is added through carboxylation reactions using appropriate reagents.
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the efficacy of a related piperidine derivative in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo groups, suggesting that modifications to the piperidine structure can enhance pharmacological activity .
Case Study 2: Inflammation Reduction
In vitro studies demonstrated that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines in macrophage cultures. These findings support further investigation into their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-[1-(2-fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid and related compounds from the evidence:
Key Observations :
- Substituent Effects : The 2-fluorobenzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylbenzenesulfonyl group in its analog . This may enhance stability or binding affinity in biological systems.
- Molecular Weight : The target compound (~325.4 g/mol) is lighter than analogs with bulky substituents (e.g., 582.69 g/mol for the FMoc/Boc-protected derivative) , suggesting better membrane permeability.
Pharmacological and Functional Insights
- Analgesic Activity: While the target compound lacks direct activity data, structurally related amide derivatives of propanoic acids (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides) exhibit analgesic potency comparable to aspirin in acetic acid-induced writhing tests . This suggests that the sulfonylpiperidine-propanoic acid scaffold may inherently support analgesic activity.
- Enzyme Inhibition Potential: The chloropyrimidinyl analog highlights the role of piperidine-propanoic acid hybrids in targeting enzymes (e.g., kinases or proteases). The fluorobenzenesulfonyl group in the target compound could similarly engage in hydrogen bonding or hydrophobic interactions with enzyme active sites.
- Synthetic Utility: The FMoc/Boc-protected analog underscores the use of such compounds in peptide synthesis, where the propanoic acid moiety serves as a linker or spacer.
Physicochemical Properties
- Solubility: The propanoic acid group enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl ester analogs in ).
- Steric and Electronic Effects: The 2-fluorobenzenesulfonyl group may reduce metabolic degradation compared to non-fluorinated analogs, as fluorine often improves metabolic stability in drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the piperidine core with appropriate substituents. For example, piperidine derivatives are often functionalized via sulfonylation using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Coupling the sulfonylated piperidine with a propanoic acid moiety. This may involve condensation reactions or nucleophilic substitution, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .
- Optimization : Computational tools, such as quantum chemical calculations and reaction path simulations, can predict optimal conditions (e.g., solvent polarity, catalyst selection) to improve yields and reduce side reactions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the sulfonyl-piperidine linkage and propanoic acid substituents. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies stereochemical impurities if chiral centers exist .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) and detects fragmentation patterns unique to the sulfonyl group .
Q. What are the typical applications of this compound in biological research?
- Methodological Answer :
- Enzyme Inhibition Studies : The fluorobenzenesulfonyl group may act as a pharmacophore for targeting serine hydrolases. Assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) can quantify inhibition kinetics .
- Receptor Binding Assays : Radiolabeled derivatives (e.g., H or C) are synthesized to study affinity for G-protein-coupled receptors (GPCRs) via scintillation counting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell line viability) using standardized protocols. For example, discrepancies in IC values may arise from variations in ATP concentration in kinase assays .
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
- Meta-Analysis : Cross-reference data from structural analogs (e.g., 3-[1-(aryl-sulfonyl)piperidin-yl]propanoic acids) to identify trends in substituent effects on activity .
Q. What computational strategies are effective for predicting the compound’s reactivity and metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate reaction pathways for sulfonylation or hydrolysis. For example, calculate activation energies to predict stability under acidic conditions .
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., esterase-mediated cleavage of the propanoic acid group) and blood-brain barrier permeability based on logP and polar surface area .
Q. How can enantiomeric purity be ensured during synthesis, particularly for chiral intermediates?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to control stereochemistry .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify enantiomeric excess (ee) ≥99% .
Q. What experimental designs are recommended for in vivo studies of this compound?
- Methodological Answer :
- Pharmacokinetics (PK) : Conduct dose-ranging studies in rodent models to determine bioavailability. Plasma samples are analyzed via LC-MS/MS to measure half-life and clearance rates .
- Toxicity Screening : Assess hepatotoxicity using primary hepatocyte cultures and mitochondrial membrane potential assays (e.g., JC-1 staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
